molecular formula C11H21NO4 B12689726 Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate CAS No. 83732-55-2

Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Katalognummer: B12689726
CAS-Nummer: 83732-55-2
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: MUGTWUTYHDGLJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a synthetic organic compound that belongs to the class of beta-alanine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves the reaction of beta-alanine with isopropylamine and a methoxy-substituted acylating agent. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl N-(isopropyl)-N-(3-hydroxy-3-oxopropyl)-beta-alaninate
  • Methyl N-(isopropyl)-N-(3-chloro-3-oxopropyl)-beta-alaninate
  • Methyl N-(isopropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alaninate

Uniqueness

Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group may also impart distinct physicochemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

83732-55-2

Molekularformel

C11H21NO4

Molekulargewicht

231.29 g/mol

IUPAC-Name

methyl 3-[(3-methoxy-3-oxopropyl)-propan-2-ylamino]propanoate

InChI

InChI=1S/C11H21NO4/c1-9(2)12(7-5-10(13)15-3)8-6-11(14)16-4/h9H,5-8H2,1-4H3

InChI-Schlüssel

MUGTWUTYHDGLJE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CCC(=O)OC)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.